![molecular formula C16H22O4 B1329989 4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid CAS No. 64779-14-2](/img/structure/B1329989.png)

4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

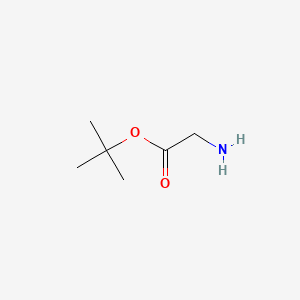

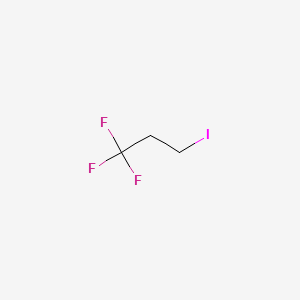

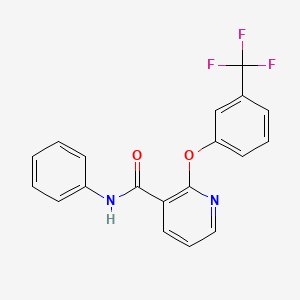

“4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C16H22O4 . Its average mass is 278.344 Da and its monoisotopic mass is 278.151794 Da .

Molecular Structure Analysis

The molecular structure of “4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid” is represented by the linear formula C16H22O4 . The compound has an average mass of 278.344 Da and a monoisotopic mass of 278.151794 Da .Aplicaciones Científicas De Investigación

Mesomorphic Behavior Analysis

This compound has been studied for its mesomorphic behavior, which is the property of certain materials to exist in an intermediate state between solid and liquid. Researchers have investigated the phase behavior and photoswitching studies of new azo linked rod-shaped molecules containing this compound .

Liquid Crystal Network Particles

It has been used in the synthesis of monodisperse, micrometer-size, highly cross-linked, and functionalized liquid crystal (LC) particles. These particles have potential applications in various fields including displays and sensors .

Suzuki Cross-Coupling Reactions

The compound has been utilized in Suzuki cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic chemistry. This can be important for creating complex molecules for pharmaceuticals and materials science .

Mecanismo De Acción

- The primary targets of this compound are not explicitly mentioned in the available literature. However, we know that it consists of three phenyl rings separated by a diazo, amide linkage, with a hexyloxy tail and 2,4-substituents at either end of the phenyl ring .

- Upon UV irradiation (corresponding to the π–π* transition), the compound undergoes reversible trans–cis isomerization. This structural change leads to a difference in polarity, transforming the thermodynamically stable rod-like trans isomer (E) into the meta-stable bent cis isomer (Z) .

- The hexyloxy tail, lateral electron-withdrawing groups, and inter- or intramolecular hydrogen bonding influence this photoisomerization behavior .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

4-(4-hexoxyphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-5-12-20-14-8-6-13(7-9-14)15(17)10-11-16(18)19/h6-9H,2-5,10-12H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOIELCLJGGCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215089 |

Source

|

| Record name | Benzenebutanoic acid, 4-(hexyloxy)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid | |

CAS RN |

64779-14-2 |

Source

|

| Record name | Benzenebutanoic acid, 4-(hexyloxy)-4-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064779142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanoic acid, 4-(hexyloxy)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)